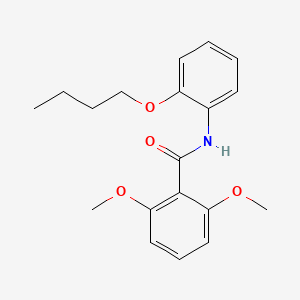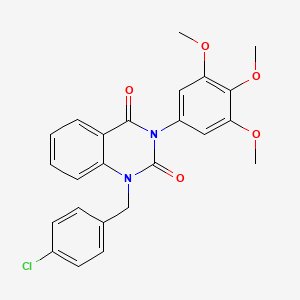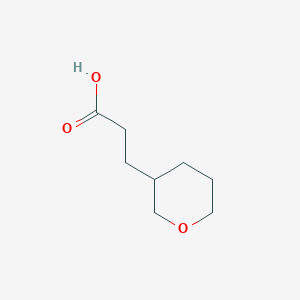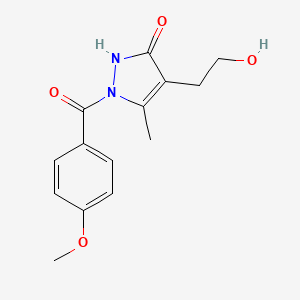
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological properties. Pyrazolone derivatives are often explored for their potential as antimicrobials and antioxidants, as seen in the study of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which demonstrated significant antimicrobial and antioxidant activities .
Synthesis Analysis
The synthesis of pyrazolone derivatives typically involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of functionalized pyrazole scaffolds involved an initial formation of 2-acetyl benzofuran from an o-alkyl derivative of salicyaldehyde, followed by a Claisen–Schmidt condensation reaction, and subsequent coupling with benzoyl chlorides . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by X-ray diffraction (XRD) methods, which provide precise information about the crystalline structure. For example, a related compound crystallized in the monoclinic space group C2/c, with specific cell constants and angles, indicating a well-defined molecular geometry . The molecular structure is further supported by spectroscopic methods such as IR and NMR, which offer insights into the functional groups and the electronic environment of the atoms within the molecule .
Chemical Reactions Analysis
Pyrazolone derivatives can participate in various chemical reactions due to their functional groups. The presence of a hydroxyl group, as seen in a second monoclinic polymorph of a related compound, allows for the formation of intramolecular and intermolecular hydrogen bonds, which can influence the compound's reactivity and interactions with other molecules . The reactivity is also influenced by the substitution pattern on the pyrazolone ring, which can lead to different dihedral angles and steric effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are closely related to their molecular structure. The crystalline form, polymorphism, and molecular conformations can affect properties such as solubility, melting point, and stability. The presence of methoxy and hydroxyethyl groups can contribute to the compound's solubility in organic solvents, while the keto form, as observed in a related benzopyranone compound, can influence its chemical stability and reactivity . The antimicrobial and antioxidant activities of these compounds are also significant physical properties, with some derivatives showing excellent efficacy compared to standards like butylated hydroxy anisole (BHA) .
Scientific Research Applications
Synthesis and Structural Characterization
Research into the synthesis of derivatives related to 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one has shown diverse methods of producing complex molecules. For example, reactions involving the formation of diamides from specific acid chlorides and amines have been explored to yield compounds with potential for further functionalization (Agekyan & Mkryan, 2015). The structural characterization of these compounds, including crystal structure analysis, has provided insights into their molecular conformations and potential for hydrogen bonding, which is critical for understanding their interactions with biological molecules (Zhu, Shen, & Tang, 2008).
Biomimetic Syntheses and Chemical Reactions
Biomimetic syntheses have been utilized to produce polyketide aromatics from pyrylium salts, demonstrating the versatility of chemical reactions involving derivatives of 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (Griffin, Leeper, & Staunton, 1984). This approach showcases the compound's utility in synthesizing complex aromatic systems, which are of interest for various chemical and pharmaceutical applications.
Potential Bioactivity
The study of phenolic derivatives from natural sources, which share structural similarities with 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, has indicated weak activity against specific biological targets, such as the chemokine receptor CCR5 (Cao et al., 2003). These findings suggest avenues for further research into the bioactivity of structurally related compounds.
Molecular Interactions and Tautomerism
The investigation of NH-pyrazoles, including studies on tautomerism in solution and the solid state, provides valuable information on the dynamic behavior of these molecules. Such studies can inform the design of compounds with desired chemical and physical properties for scientific and pharmaceutical applications (Cornago et al., 2009).
properties
IUPAC Name |
4-(2-hydroxyethyl)-2-(4-methoxybenzoyl)-3-methyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-12(7-8-17)13(18)15-16(9)14(19)10-3-5-11(20-2)6-4-10/h3-6,17H,7-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGLVLCDDUOVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)OC)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

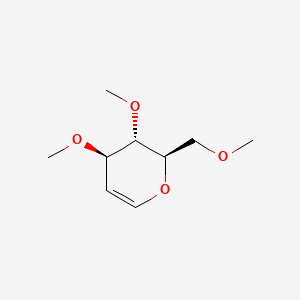
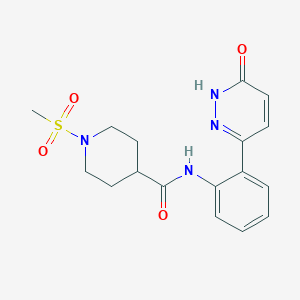
![methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate](/img/structure/B2519619.png)
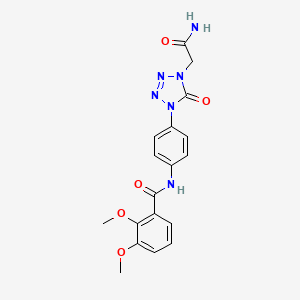
![ethyl 2-[[(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2519622.png)
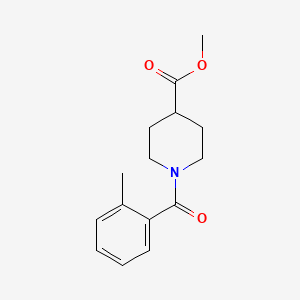
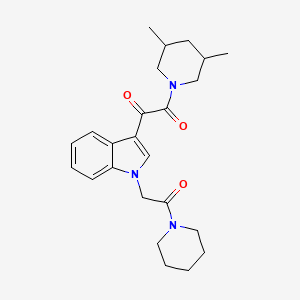
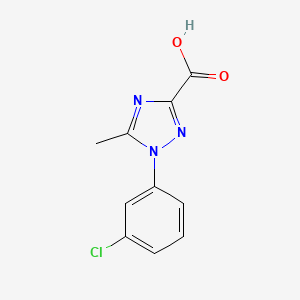
![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)
